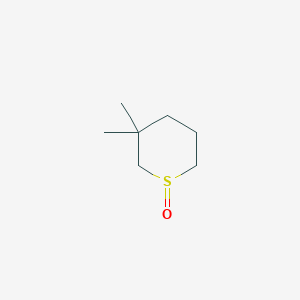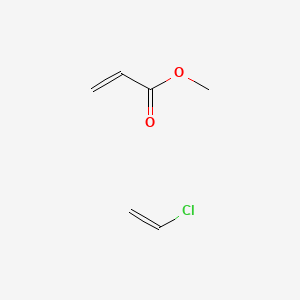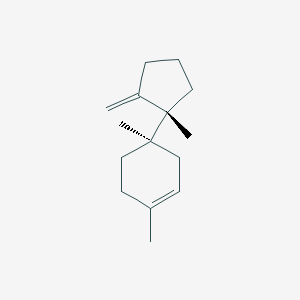
Bazzanene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bazzanene is a sesquiterpene hydrocarbon with a unique carbon skeleton. It was first isolated from the essential oil of the liverwort Bazzania pompeana . The structure of this compound is identified as 2,6,6-trimethyl-8-methylene bicyclo[5.3.1]undec-2-ene . This compound is notable for its novel carbon framework, which distinguishes it from other sesquiterpenes.
Vorbereitungsmethoden
Bazzanene can be isolated from the essential oil of Bazzania pompeana through a series of chromatographic techniques. The essential oil is subjected to gas and thin-layer chromatography, followed by fractional distillation and successive elution chromatography using silica gel impregnated with silver nitrate . This method allows for the isolation of this compound in a pure state.
Analyse Chemischer Reaktionen
Bazzanene undergoes several types of chemical reactions, including oxidation and hydrogenation. When oxidized with sodium dichromate in acetic acid, this compound produces an α,β-unsaturated ketone . Catalytic hydrogenation of this compound over the Adams catalyst in acetic acid results in the formation of a saturated tetrahydro compound . Additionally, heating this compound with palladium-charcoal in a sealed tube yields cuparene .
Wissenschaftliche Forschungsanwendungen
Bazzanene has been studied for its potential applications in various scientific fields. In chemistry, it serves as a model compound for studying the reactivity and transformations of sesquiterpenes. In biology, this compound’s unique structure makes it a subject of interest for understanding the biosynthesis of sesquiterpenes in liverworts In industry, this compound could be explored for its potential use in the synthesis of novel materials or as a precursor for other valuable chemicals .
Wirkmechanismus
The mechanism of action of bazzanene involves its reactivity with various reagents to form different products. For instance, the oxidation of this compound with sodium dichromate leads to the formation of an α,β-unsaturated ketone, which can undergo further chemical transformations . The molecular targets and pathways involved in these reactions are primarily dictated by the functional groups present in the this compound molecule, such as the exo-methylene and geminal dimethyl groups .
Vergleich Mit ähnlichen Verbindungen
Bazzanene is unique due to its bicyclic structure, which sets it apart from other sesquiterpenes. Similar compounds include himachalane and chamigrane, both of which share some structural features with this compound but differ in their overall carbon skeletons . Another related compound is cuparene, which can be derived from this compound through hydrogenation . The distinct carbon framework of this compound makes it an interesting subject for comparative studies with other sesquiterpenes.
Eigenschaften
CAS-Nummer |
24493-43-4 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(4R)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene |
InChI |
InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
YFLSTROSSKYYNK-GJZGRUSLSA-N |
Isomerische SMILES |
CC1=CC[C@](CC1)(C)[C@]2(CCCC2=C)C |
Kanonische SMILES |
CC1=CCC(CC1)(C)C2(CCCC2=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




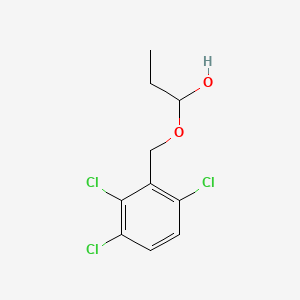

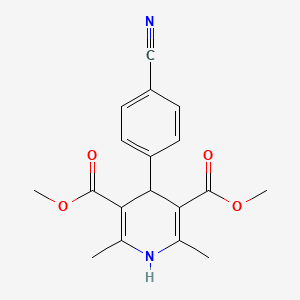
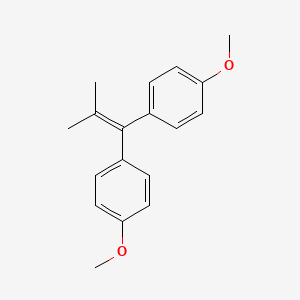
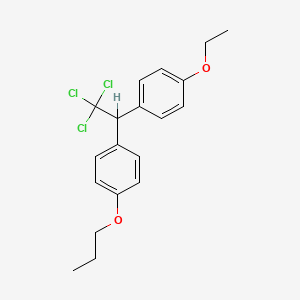

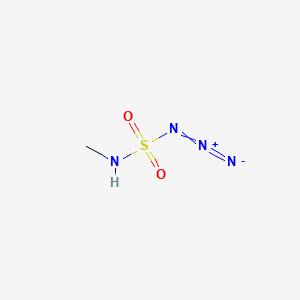
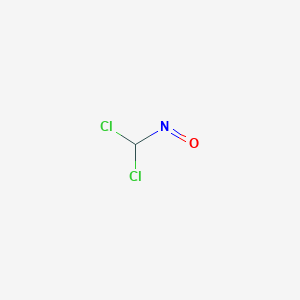
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)

